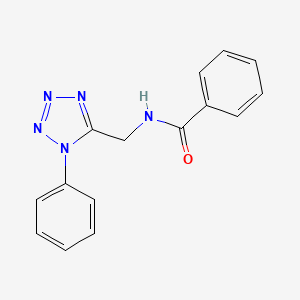

N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide

Description

Properties

IUPAC Name |

N-[(1-phenyltetrazol-5-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N5O/c21-15(12-7-3-1-4-8-12)16-11-14-17-18-19-20(14)13-9-5-2-6-10-13/h1-10H,11H2,(H,16,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQHSPGXUBNSIFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCC2=NN=NN2C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide typically involves a [2+3] cycloaddition reaction between a nitrile and an azide. One common method involves reacting benzonitrile with sodium azide in the presence of a catalyst such as nano-ZnO/Co3O4 in dimethylformamide (DMF) at elevated temperatures (120-130°C) for several hours . This reaction yields the tetrazole ring, which can then be further functionalized to form the desired benzamide derivative.

Industrial Production Methods

Industrial production of tetrazole derivatives often employs eco-friendly approaches, such as using water as a solvent and moderate reaction conditions to minimize environmental impact. The use of non-toxic reagents and catalysts, along with efficient extraction and purification techniques, ensures high yields and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide undergoes various chemical reactions, including:

Oxidation: The tetrazole ring can be oxidized to form nitro derivatives.

Reduction: Reduction reactions can convert the tetrazole ring to amine derivatives.

Substitution: The tetrazole ring can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, and halides are employed in substitution reactions.

Major Products

The major products formed from these reactions include nitro, amine, and substituted tetrazole derivatives, which can be further utilized in various applications .

Scientific Research Applications

N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide involves its interaction with specific molecular targets, such as G protein-coupled receptors. By binding to these receptors, the compound can modulate various signaling pathways, leading to its observed biological effects. The tetrazole ring’s electron density and ability to form stable complexes with metals also contribute to its activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide and analogous benzamide derivatives:

Key Observations :

Structural Diversity: The target compound’s phenyltetrazole-methyl group distinguishes it from derivatives with oxadiazoles (LMM5, ), thiophene-morpholine hybrids (), or trifluoromethyl-tetrazole combinations (). These modifications influence solubility, steric bulk, and binding affinity.

Synthetic Routes :

- Many analogs (e.g., ) are synthesized via acyl chloride intermediates, suggesting that the target compound could be prepared similarly by reacting benzoyl chloride with a tetrazole-methylamine derivative.

Biological Activity :

- Tetrazole derivatives (e.g., ) are frequently explored as enzyme inhibitors due to their ability to mimic carboxylate groups. The hydroxamic acid group in ’s compound enhances metal-binding capacity, a feature absent in the target compound.

- Antifungal 1,3,4-oxadiazoles () highlight the importance of heterocycle choice in bioactivity, suggesting that substituting tetrazole with oxadiazole could shift therapeutic targets.

Characterization Methods :

- X-ray crystallography () and software like SHELX () are critical for confirming structures of complex benzamides, underscoring the need for similar rigorous analysis for the target compound.

Biological Activity

N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide is a compound of significant interest in medicinal chemistry due to its interaction with G protein-coupled receptor 35 (GPR35). This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Target and Mode of Action

The primary target of this compound is GPR35, where it acts as an agonist. Upon binding to GPR35, the compound triggers a cascade of cellular responses that influence various physiological processes. The activation of this receptor is linked to pathways involved in pain perception, inflammation, and metabolic regulation.

Pharmacokinetics

Research indicates that compounds similar to this compound exhibit favorable drug-like properties, including stability and resistance to biological degradation. This stability is crucial for maintaining efficacy in therapeutic applications.

Biological Activity

Cellular Effects

The interaction of this compound with GPR35 suggests potential effects on various cell types. These effects can include modulation of cell signaling pathways, alterations in gene expression, and impacts on cellular metabolism.

Antimicrobial Activity

In related studies, tetrazole derivatives have demonstrated antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against Gram-positive and Gram-negative bacteria while exhibiting limited activity against certain fungi like Aspergillus fumigatus and Candida albicans .

Study on GPR35 Agonists

A study investigated various N-(2-(1H-tetrazol-5-yl)phenyl)benzamide derivatives for their ability to activate GPR35. The results indicated that these compounds not only activated the receptor but also desensitized cells to subsequent stimulation by other agonists. This suggests a potential therapeutic role in managing conditions related to GPR35 signaling pathways .

Antitumor Activity

Another area of investigation focused on the cytotoxic effects of tetrazole-containing compounds. In vitro assays revealed that certain derivatives exhibited significant anti-cancer activity against various cell lines, with structure-activity relationship (SAR) studies highlighting the importance of specific substitutions on the phenyl ring for enhancing potency .

Data Tables

| Compound | Target | Activity | IC50 (µM) | Notes |

|---|---|---|---|---|

| N-(2-(1H-tetrazol-5-yl)phenyl)benzamide | GPR35 | Agonist | 0.5 | Induces dose-dependent responses |

| 3,5-Dimethyl-N-(1H-tetrazol-5-yl)benzamide | Antimicrobial | Gram-positive bacteria | 10 | Effective against Staphylococcus aureus |

| N-(1H-tetrazol-5-yl)benzamide | Antitumor | Cytotoxic | 15 | Significant activity in cancer cell lines |

Q & A

Q. What in vivo models are suitable for toxicity profiling?

- Models :

- Zebrafish embryos : Acute toxicity (LC₅₀) and teratogenicity screening .

- Rodent PK/PD studies : Monitor hepatic enzymes (ALT/AST) and renal clearance after oral dosing (10–50 mg/kg) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.